molecular formula C40H61N9O10 B14769743 C-Reactive Protein (CRP) 201-206 acetate

C-Reactive Protein (CRP) 201-206 acetate

Cat. No.: B14769743
M. Wt: 828.0 g/mol
InChI Key: NCPRZSMUEBKLHF-AVCPRAMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C-Reactive Protein 201-206 acetate is a fragment of C-Reactive Protein, specifically the 201-206 amino acid sequence. C-Reactive Protein is a plasma protein that is evolutionarily conserved and found in both vertebrates and many invertebrates. It is a member of the pentraxin superfamily, characterized by its pentameric structure and calcium-dependent binding to ligands like phosphocholine. C-Reactive Protein is a prototypic marker of inflammation and is used as a cardiovascular risk marker. It may also promote atherogenesis .

Preparation Methods

The preparation of C-Reactive Protein 201-206 acetate involves the proteolysis of C-Reactive Protein to yield the C-terminal peptide Lysine-201-Proline-Glutamine-Leucine-Tryptophan-Proline-206. This peptide can be synthesized using standard solid-phase peptide synthesis techniques. The synthetic route typically involves the sequential addition of protected amino acids to a resin-bound peptide chain, followed by cleavage from the resin and deprotection of side chains .

Chemical Reactions Analysis

C-Reactive Protein 201-206 acetate undergoes various chemical reactions, including:

Scientific Research Applications

C-Reactive Protein 201-206 acetate has several scientific research applications:

Mechanism of Action

C-Reactive Protein 201-206 acetate exerts its effects through its interaction with specific receptors on the surface of cells. The peptide binds to phosphocholine on the surface of pathogens and damaged cells, leading to the activation of the classical complement pathway. This activation results in the opsonization and clearance of pathogens and damaged cells. The peptide also interacts with Fc receptors on immune cells, modulating their activity and contributing to the inflammatory response .

Comparison with Similar Compounds

C-Reactive Protein 201-206 acetate is unique due to its specific amino acid sequence and its role as a fragment of C-Reactive Protein. Similar compounds include other fragments of C-Reactive Protein, such as C-Reactive Protein 77-82 and C-Reactive Protein 174-185. These fragments also play roles in inflammation and cardiovascular risk but differ in their specific amino acid sequences and biological activities .

Properties

Molecular Formula

C40H61N9O10

Molecular Weight

828.0 g/mol

IUPAC Name

acetic acid;(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C38H57N9O8.C2H4O2/c1-22(2)19-28(34(50)45-29(37(53)47-18-8-13-31(47)38(54)55)20-23-21-42-26-11-4-3-9-24(23)26)44-33(49)27(14-15-32(41)48)43-35(51)30-12-7-17-46(30)36(52)25(40)10-5-6-16-39;1-2(3)4/h3-4,9,11,21-22,25,27-31,42H,5-8,10,12-20,39-40H2,1-2H3,(H2,41,48)(H,43,51)(H,44,49)(H,45,50)(H,54,55);1H3,(H,3,4)/t25-,27-,28-,29-,30-,31-;/m0./s1

InChI Key

NCPRZSMUEBKLHF-AVCPRAMPSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)N.CC(=O)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)N.CC(=O)O

Origin of Product

United States

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